N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide
Description
N-[3-(Benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyridine ring substituted with a benzyloxy group at the 3-position and a thiophene-2-carboxamide moiety at the 2-position. While its specific biological applications are under investigation, structural analogues of this compound have demonstrated antibacterial, anticancer, and neurological activities, suggesting a versatile pharmacophore framework .
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(15-9-5-11-22-15)19-16-14(8-4-10-18-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXPBPBIFDNFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The applications of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide are related to its potential use as an inhibitor of IκB kinase (IKK) activity, which can be useful in treating IKK-mediated diseases, including autoimmune diseases, inflammatory diseases, and cancer .
Scientific Background
IκB Kinase (IKK) Inhibition and NF-κB Pathway : this compound is related to compounds that inhibit the kinase activity of the IKK complex . The IKK complex plays a critical role in activating NF-κB, a transcription factor that induces the expression of pro-inflammatory and anti-apoptotic genes . These genes include cytokines (IL-1, IL-2, TNF-α, IL-6), chemokines (IL-8, RANTES), and other pro-inflammatory molecules (COX-2, ICAM-1, VCAM-1, E-selectin) .
Mechanism of Action : By inhibiting IKK, this compound can block the transcription of genes encoding inflammatory cytokines and other pro-inflammatory molecules . This mechanism is valuable in treating inflammatory, autoimmune, and cardiovascular disorders, as well as cancer .
Potential Therapeutic Applications
This compound and related compounds hold promise for treating a variety of diseases due to their IKK-inhibiting properties :
Autoimmune and Inflammatory Diseases : These include osteoarthritis, reperfusion injury, asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, Guillain-Barre syndrome, Crohn's disease, ulcerative colitis, psoriasis, graft versus host disease, systemic lupus erythematosus, rheumatoid arthritis, Alzheimer's disease, toxic shock syndrome, insulin-dependent diabetes mellitus, acute and chronic pain, thermal injury, adult respiratory distress syndrome (ARDS), multiple organ injury secondary to trauma, acute glomerulonephritis, dermatoses with acute inflammatory components, acute purulent meningitis or other central nervous system disorders, Grave's disease, and myasthenia gravis .
Cardiovascular Disorders : These include atherosclerosis, myocardial infarction, and stroke .
Cancer : This includes lymphoid-, myeloid-, and epithelial-derived malignancies, such as leukemia, lymphomas, and breast, gastric, colorectal, lung, and pancreatic cancers .
Pyridine Compounds as Antimicrobials and Antivirals
While the primary application of this compound appears to be related to IKK inhibition, other pyridine compounds have demonstrated antimicrobial and antiviral activities, suggesting a broader potential for this class of compounds .
Antimicrobial Activity : Some pyridine compounds have shown significant antimicrobial activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, A. baumannii, and P. aeruginosa . For example, macrocyclic pyridine derivatives have exhibited significant antimicrobial activities .
Thiophene Carboxamide Derivatives
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the thiophene ring contributes to its electronic properties. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
N-(4-Methylpyridin-2-yl)thiophene-2-Carboxamide Analogues
A series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives (e.g., 4a–h ) were synthesized via Suzuki-Miyaura cross-coupling reactions. These compounds exhibit antibacterial activity against Staphylococcus aureus (MIC values: 2–8 µg/mL), attributed to the electron-donating 4-methyl group on pyridine, which enhances stability and binding to bacterial targets. In contrast, the benzyloxy group in the target compound may improve membrane permeability but could introduce steric hindrance .
N-[6-Chloro-4-(Substituted Phenyl)pyridin-2-yl]thiophene-2-Carboxamides
Derivatives such as N-[6-chloro-4-(2-methoxyphenyl)pyridin-2-yl]thiophene-2-carboxamide (12a) and N-[6-chloro-4-(3-nitrophenyl)pyridin-2-yl]thiophene-2-carboxamide (12b) were synthesized via palladium-catalyzed reactions. The electron-withdrawing chloro and nitro groups reduce reaction yields (44% and 40%, respectively) compared to simpler substituents, likely due to deactivation of the pyridine ring. These substituents may enhance electrophilic interactions in biological systems but reduce solubility .
Modifications to the Thiophene Moiety
M8-B Hydrochloride
M8-B hydrochloride (N-(2-aminoethyl)-N-[[3-methoxy-4-benzyloxy]phenyl]methyl]thiophene-2-carboxamide) incorporates a benzyloxy group on a methoxybenzylamine scaffold. This derivative acts as a TRPM8 ion channel modulator (IC₅₀: 10–30 µM) for treating neuroinflammatory dry eye disease. The additional aminoethyl group enhances solubility but reduces metabolic stability compared to the target compound .
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)thieno[2,3-b]pyridine-2-carboxamide
This fused thienopyridine derivative demonstrates anticancer activity by inhibiting kinase pathways. The fused ring system increases rigidity and target affinity but complicates synthesis compared to the non-fused target compound .
Heterocyclic Additions and Functional Groups
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
However, the oxadiazole’s polarity may reduce blood-brain barrier penetration relative to the benzyloxy group in the target compound .
Hydrazinecarboxamide Derivatives
Compounds like N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide (CAS: 303147-90-2) feature a hydrazinecarboxamide linker and trifluoromethyl group, enhancing metabolic stability and electronegativity. These modifications are advantageous for prolonged biological activity but increase molecular weight (442.84 g/mol vs. 338.39 g/mol for the target compound) .
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methyl, benzyloxy) improve lipophilicity and bioavailability but may reduce solubility.
- Electron-withdrawing groups (e.g., chloro, nitro) enhance electrophilic reactivity but lower synthetic yields .
Biological Activity: Thiophene-2-carboxamides with aryl or heteroaryl pyridine substituents show promise in antibacterial and anticancer applications. Fused ring systems (e.g., thienopyridines) offer high target affinity but require complex syntheses .
Synthetic Considerations :
- Palladium-catalyzed cross-coupling and amidation reactions are standard methods, but yields vary significantly with substituent electronic properties .
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring linked to a pyridine moiety via a benzyloxy group. The molecular formula is with a molecular weight of approximately 269.31 g/mol. The compound's structure is pivotal in determining its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing thiophene and pyridine derivatives exhibit notable anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Anti-inflammatory Activity Comparison
The IC50 value for this compound remains to be determined (TBD), but existing studies suggest that it may be comparable to known anti-inflammatory agents like celecoxib.
2. Anticancer Activity
This compound has also been evaluated for its anticancer potential. Preliminary studies involving various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Evaluation
In a study assessing the efficacy of thiophene derivatives against leukemia and breast cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | TBD | |
| Compound B (similar structure) | K562 (leukemia) | 5.0 |
The detailed mechanism of action for these compounds often involves the modulation of signaling pathways related to cell survival and apoptosis.
3. Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Studies have demonstrated that thiophene-based compounds can exhibit activity against various bacterial strains.
Table 3: Antimicrobial Activity Results
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Compound C (similar structure) | S. aureus | 12.5 |
The minimum inhibitory concentration (MIC) for this compound is yet to be established, but it is expected to show promising results based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
